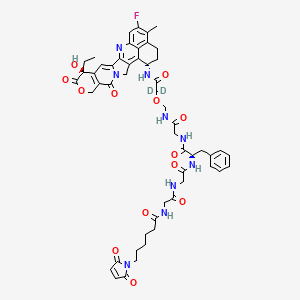
Mthfd2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mthfd2-IN-3 ist ein potenter Inhibitor der Methylenetetrahydrofolat-Dehydrogenase 2 (MTHFD2), einem Enzym, das am Folat-vermittelten Ein-Kohlenstoff-Stoffwechselweg beteiligt ist. Dieses Enzym ist in verschiedenen Krebsarten stark hochreguliert und spielt eine entscheidende Rolle bei der Unterstützung der schnellen Proliferation von Krebszellen. This compound hat eine signifikante Wirksamkeit bei der Unterbindung der Aktivität von MTHFD2 gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Mthfd2-IN-3 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von den Entwicklern gehalten werden. Der allgemeine Ansatz beinhaltet die Verwendung verschiedener organischer Synthesetechniken, wie z. B. Kondensationsreaktionen, Cyclisierung und Reinigungsprozesse, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Labor-Syntheseverfahrens umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung der Reinheit des Endprodukts und die Implementierung von Qualitätskontrollmaßnahmen. Die Verwendung automatisierter Synthesegeräte und kontinuierlicher Durchflussreaktoren kann die Effizienz und Konsistenz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mthfd2-IN-3 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre chemische Struktur und Aktivität verändern können.
Reduktion: Reduktionsreaktionen können die Verbindung ebenfalls verändern, was sich möglicherweise auf ihre inhibitorischen Eigenschaften auswirkt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Wahl des Lösungsmittels, werden optimiert, um die gewünschten chemischen Umwandlungen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können modifizierte Versionen der ursprünglichen Verbindung mit unterschiedlichen funktionellen Gruppen oder veränderten chemischen Eigenschaften umfassen .
Wissenschaftliche Forschungsanwendungen
Mthfd2-IN-3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Die Verbindung wird als Werkzeug zur Untersuchung des Folat-vermittelten Ein-Kohlenstoff-Stoffwechselwegs und der Rolle von MTHFD2 in diesem Prozess eingesetzt.
Biologie: Forscher verwenden this compound, um die biologischen Funktionen von MTHFD2 in verschiedenen zellulären Prozessen zu untersuchen, darunter Zellproliferation und Stoffwechsel.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die aktive Stelle von MTHFD2, wodurch die enzymatische Aktivität gehemmt wird. Diese Hemmung stört den Folat-vermittelten Ein-Kohlenstoff-Stoffwechselweg, der für die Synthese von Nukleotiden und anderen Biomolekülen unerlässlich ist, die für eine schnelle Zellproliferation benötigt werden. Durch das Anvisieren von MTHFD2 wirkt sich this compound selektiv auf Krebszellen aus, die für ihr Wachstum und Überleben auf diesen Stoffwechselweg angewiesen sind .
Wirkmechanismus
Mthfd2-IN-3 exerts its effects by binding to the active site of MTHFD2, thereby inhibiting its enzymatic activity. This inhibition disrupts the folate-mediated one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation. By targeting MTHFD2, this compound selectively affects cancer cells that rely on this pathway for growth and survival .
Vergleich Mit ähnlichen Verbindungen
Mthfd2-IN-3 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor von MTHFD2. Zu ähnlichen Verbindungen gehören:
DS4496015655: Ein weiterer MTHFD2-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen inhibitorischen Eigenschaften.
DS18561882: Eine optimierte Version von DS4496015655 mit verbesserter Selektivität für MTHFD2.
E96 und E41: Potenzielle Inhibitoren, die durch virtuelles Screening und Moleküldynamikstudien identifiziert wurden.
Im Vergleich zu diesen Verbindungen zeigt this compound eine signifikante Wirksamkeit bei der Unterbindung der MTHFD2-Aktivität, was es zu einem wertvollen Werkzeug für die Forschung und zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht .
Eigenschaften
Molekularformel |
C22H19NO7S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
InChI |
InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26) |
InChI-Schlüssel |
PBEFKXZUTRRLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)

![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)
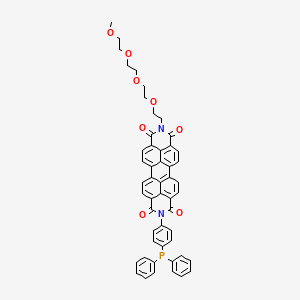
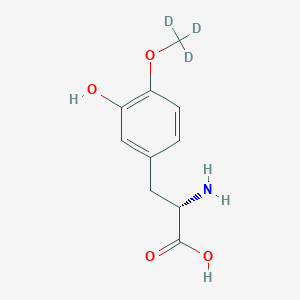
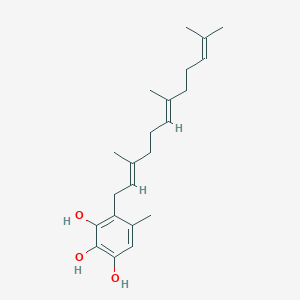

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
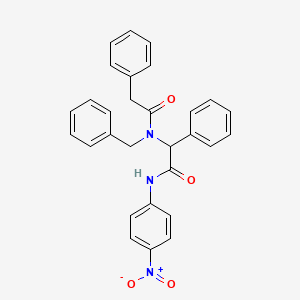
![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
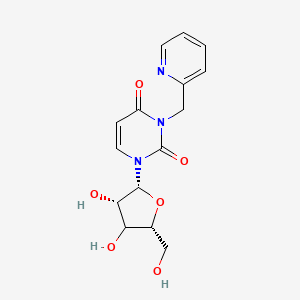
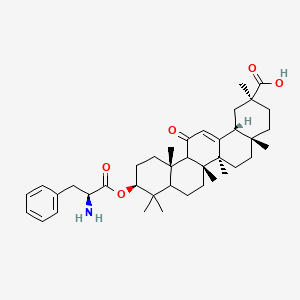
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
